tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
CAS No.: 946386-24-9
Cat. No.: VC8156151
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate - 946386-24-9](/images/structure/VC8156151.png)
Specification
CAS No. | 946386-24-9 |
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Molecular Formula | C13H25N3O3 |
Molecular Weight | 271.36 g/mol |
IUPAC Name | tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate |
Standard InChI | InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-13(10(14)16-18)8-6-4-5-7-9-13/h18H,4-9H2,1-3H3,(H2,14,16)(H,15,17) |
Standard InChI Key | RTMIIAJKJIZPGI-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC1(CCCCCC1)/C(=N/O)/N |
SMILES | CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N |
Introduction
Structural Characterization and Molecular Properties
The molecular formula of tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate is deduced as C₁₃H₂₃N₃O₃, extending from the cyclobutyl analog (C₁₀H₁₉N₃O₃) by three additional methylene units in the cycloheptyl ring . Key structural features include:
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Cycloheptyl Core: A seven-membered carbocyclic ring, which introduces unique steric and conformational dynamics compared to smaller rings (e.g., cyclopropane or cyclobutane) .
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Hydroxycarbamimidoyl Group: A Z-configuration imine derivative (–C(=N–OH)–NH₂), enabling hydrogen bonding and metal coordination .
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Boc Protection: The tert-butoxycarbonyl group enhances solubility in organic solvents and stabilizes the carbamate linkage during synthesis .
Predicted Physicochemical Properties
Using analogs as proxies (Table 1):
The larger cycloheptyl ring increases molecular weight and likely elevates melting/boiling points due to enhanced van der Waals interactions. The Boc group’s steric bulk may reduce crystallinity compared to smaller analogs .
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis of the cycloheptyl derivative is documented, methodologies for analogous carbamates suggest feasible routes:
Reductive Cycloheptylation
Adapting the Kulinkovich–de Meijere reaction used for cyclopropane analogs , a titanium-mediated cyclization could form the cycloheptyl core:
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Cycloheptane Formation: Reaction of 1,6-diene precursors with Ti(OiPr)₄ and Grignard reagents.
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Carbamate Installation: Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Hydroxycarbamimidoyl Introduction: Condensation with hydroxylamine derivatives, as seen in cyclobutyl systems .
Schiff Base Condensation
Mimicking the synthesis of (E)-1-(4-(((E)-3-(tert-butyl)-2-hydroxybenzylidene)amino)phenyl)ethanone O-ethyl oxime , the cycloheptyl amine could react with a Boc-protected aldehyde in ethanol, followed by oxime formation.
Critical Challenges:
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Ring Strain: Larger rings (e.g., cycloheptyl) exhibit less strain than cyclopropane/cyclobutane, favoring thermodynamic control but requiring longer reaction times .
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Stereoselectivity: Z-configuration of the hydroxycarbamimidoyl group necessitates precise pH and temperature control during imine formation .
Spectroscopic and Crystallographic Insights
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (CDCl₃, δ ppm):
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Cycloheptyl Protons: 1.40–1.85 (m, 12H, ring CH₂), 2.10–2.30 (m, 2H, ring CH).
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Boc Group: 1.45 (s, 9H, C(CH₃)₃).
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Hydroxycarbamimidoyl: 8.20 (s, 1H, N–OH), 6.90 (s, 1H, NH).
¹³C NMR would reveal carbonyl carbons at ~155 ppm (Boc) and ~160 ppm (imine) .
X-ray Crystallography
Though no crystal data exists for the title compound, the cyclobutyl analog crystallizes in a monoclinic system (space group P2₁) . The cycloheptyl derivative’s larger ring may adopt a chair-like conformation, with hydrogen bonding between the hydroxycarbamimidoyl and carbamate groups stabilizing the lattice.
Future Research Directions
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Synthetic Optimization: Develop one-pot strategies for cycloheptyl ring formation and Boc protection.
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Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.
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Computational Modeling: Predict binding affinities to biological targets (e.g., HIV protease) using DFT or molecular docking.
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